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Compound of Interest

Compound Name: l-Tyrosinol

CAS No.: 5034-68-4

Cat. No.: B1581359

Get Quote

Preamble: The Rationale for Spectroscopic Analysis
of l-Tyrosinol
l-Tyrosinol, the chiral amino alcohol derived from the proteinogenic amino acid l-tyrosine,

serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its

structural relationship to l-tyrosine—differing only by the reduction of the carboxylic acid to a

primary alcohol—imparts unique chemical properties while retaining the key pharmacophoric

elements of the phenol and chiral amine. This makes it a crucial starting material for the

synthesis of novel ligands, peptide mimics, and pharmaceutical intermediates.

The absolute necessity for rigorous spectroscopic characterization lies in the confirmation of

this structural transformation. The reduction of the carboxylic acid is the critical step; therefore,

verifying the disappearance of the carboxyl functionality and the appearance of a primary

alcohol group is paramount. This guide provides a comprehensive overview of the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for l-
Tyrosinol. Due to the relative scarcity of published spectra for the free base, this guide will

leverage the extensive, high-quality data available for its precursor, l-Tyrosine, as a

comparative benchmark. This approach not only establishes the expected spectral features of
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l-Tyrosinol but also provides a deeper understanding of how specific functional group

transformations manifest in spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of l-
Tyrosinol in solution. Both ¹H and ¹³C NMR are essential for confirming the successful

reduction of l-Tyrosine and for assigning the chemical environment of every proton and carbon

atom.

¹H NMR Spectroscopy: Mapping the Proton
Environments
The ¹H NMR spectrum provides detailed information about the number of different types of

protons and their connectivity. The key transformation from l-Tyrosine to l-Tyrosinol involves

the C1 position, where the carboxylic acid is reduced to a -CH₂OH group.

Expected ¹H NMR Spectral Data for l-Tyrosinol:
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Assignment
Expected Chemical

Shift (δ) ppm
Expected Multiplicity Notes

H-2', H-6' (Aromatic) ~ 7.0 - 7.2 Doublet (d)
Protons ortho to the

CH₂ group.

H-3', H-5' (Aromatic) ~ 6.7 - 6.9 Doublet (d)
Protons meta to the

CH₂ group.

H-2 (α-proton) ~ 3.1 - 3.4 Multiplet (m)

Chiral center, coupled

to β- and

hydroxymethyl

protons.

H-3 (β-protons) ~ 2.5 - 2.8 Multiplet (m)

Diastereotopic protons

adjacent to the

aromatic ring.

H-1 (Hydroxymethyl) ~ 3.4 - 3.7 Multiplet (m)

Diastereotopic protons

of the new CH₂OH

group.

-NH₂, -OH (Phenolic &

Alcholic)
Variable Broad Singlet (br s)

Exchangeable

protons; position and

intensity are solvent

and concentration

dependent.

Expertise & Causality:

Disappearance of the Carboxyl Proton: l-Tyrosine in its acidic form would show a very broad

signal for the -COOH proton, typically >10 ppm. The absence of this signal is the first

indication of a successful reduction.

Appearance of H-1 Protons: The most critical change is the emergence of signals for the

new methylene protons (-CH₂OH) adjacent to the chiral center (H-2). These protons are

diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by

coupling to the H-2 proton, in the range of 3.4-3.7 ppm. This confirms the formation of the

primary alcohol.
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Upfield Shift of H-2: The α-proton (H-2) in l-Tyrosinol is expected to shift upfield compared

to its position in l-Tyrosine (~4.0 ppm). This is because the electron-withdrawing effect of the

carboxylic acid is replaced by the less deshielding alcohol group.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule.

The conversion of the carboxyl group to a hydroxymethyl group results in a highly diagnostic

shift in the spectrum.

Expected ¹³C NMR Spectral Data for l-Tyrosinol:

Assignment
Expected Chemical Shift (δ)

ppm
Notes

C-4' (Phenolic) ~ 155 - 157 Carbon bearing the -OH group.

C-2', C-6' (Aromatic) ~ 130 - 132
Protons ortho to the CH₂

group.

C-1' (Aromatic) ~ 128 - 130
Quaternary carbon attached to

the aliphatic chain.

C-3', C-5' (Aromatic) ~ 115 - 117
Protons meta to the CH₂

group.

C-1 (Hydroxymethyl) ~ 64 - 67
Key Signal: Appearance of the

new -CH₂OH carbon.

C-2 (α-carbon) ~ 56 - 59
Carbon bearing the -NH₂

group.

C-3 (β-carbon) ~ 38 - 41
Carbon adjacent to the

aromatic ring.

Expertise & Causality:

Disappearance of the C=O Signal: The key piece of evidence for a complete reaction is the

disappearance of the carboxylic acid carbonyl signal, which is typically found far downfield

(~173-177 ppm) in the spectrum of l-Tyrosine.
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Appearance of the C-1 Signal: Concurrently, a new signal appears in the aliphatic region,

typically between 64 and 67 ppm. This signal is characteristic of a primary alcohol carbon (-

CH₂OH) and is unambiguous proof of the successful reduction.

Infrared (IR) Spectroscopy: Probing Functional
Group Vibrations
IR spectroscopy is a rapid and effective method for confirming the presence and absence of

key functional groups. The comparison between the IR spectra of l-Tyrosine and l-Tyrosinol is
stark and illustrative of the chemical transformation.

Expected IR Absorption Bands for l-Tyrosinol:
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Wavenumber (cm⁻¹) Intensity Assignment Interpretation

3200 - 3500 Strong, Broad
O-H (Alcohol &

Phenol) & N-H Stretch

Overlapping bands for

the hydroxyl and

amine groups. The

broadness is due to

hydrogen bonding.

3000 - 3100 Medium Aromatic C-H Stretch
Characteristic of the

benzene ring.

2850 - 2960 Medium Aliphatic C-H Stretch
From the -CH₂- and -

CH- groups.

~1600, ~1515 Strong
C=C Aromatic Ring

Stretch

Confirms the

presence of the

benzene ring.

~1450 Medium C-H Bend
Aliphatic bending

vibrations.

1230 - 1260 Strong Phenolic C-O Stretch

A strong band

confirming the phenol

group.

1020 - 1080 Strong Aliphatic C-O Stretch

Key Signal: Confirms

the new primary

alcohol C-O bond.

Trustworthiness & Self-Validation: The IR spectrum provides a self-validating system for

confirming the synthesis of l-Tyrosinol.

Validation (Absence): The spectrum must be free of the strong, characteristic C=O stretching

band of a carboxylic acid, which would be present in the starting material, l-Tyrosine, around

1700-1740 cm⁻¹.

Validation (Presence): The spectrum must show a new, strong C-O stretching band for the

primary alcohol around 1050 cm⁻¹. This, combined with the broad O-H band and the

absence of the C=O band, provides conclusive evidence of the desired functional group

transformation.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the molecular weight of l-Tyrosinol and offers structural

information through its fragmentation pattern. Electron Ionization (EI) is a common technique

for this analysis.

Expected Mass Spectrometry Data for l-Tyrosinol:

Molecular Formula: C₉H₁₃NO₂

Molecular Weight: 167.21 g/mol

Nominal Mass: 167

Expected Fragmentation Pattern (EI-MS):

The fragmentation of l-Tyrosinol is dictated by its functional groups. The most likely

fragmentation pathways include:

Benzylic Cleavage: The bond between the α-carbon (C-2) and β-carbon (C-3) is weak.

Cleavage at this position is highly favorable and results in the formation of a resonance-

stabilized hydroxy-tropylium ion.

m/z 107: This is expected to be the base peak in the spectrum, arising from the

[HOC₆H₄CH₂]⁺ fragment. Its high intensity is a hallmark of tyrosine and its derivatives.

Loss of Hydroxymethyl Group: Cleavage of the C1-C2 bond can lead to the loss of the

•CH₂OH radical (mass 31).

m/z 136: [M - 31]⁺

Alpha-Cleavage (Amine): Cleavage of the bond adjacent to the nitrogen atom is also a

common pathway for amines. This would result in a fragment from the loss of the benzyl

group.

m/z 60: [CH(NH₂)=CHOH]⁺
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Expertise & Causality: Unlike l-Tyrosine, which shows a characteristic loss of the carboxyl

group ([M - 45]⁺), l-Tyrosinol's fragmentation is dominated by pathways characteristic of a

benzyl alcohol and an amino alcohol. The presence of a strong peak at m/z 107 and the

absence of a significant peak corresponding to [M - 45]⁺ strongly supports the l-Tyrosinol
structure.

Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data

discussed.

NMR Spectroscopy Protocol
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

FT-IR Spectroscopy Protocol
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion
The structural characterization of l-Tyrosinol is a clear and logical process rooted in the

fundamental principles of spectroscopy. By understanding the expected spectral changes

resulting from the reduction of l-Tyrosine's carboxylic acid to a primary alcohol, a researcher

can unambiguously confirm the identity and purity of the synthesized product. The key

diagnostic markers—the appearance of the -CH₂OH signals in ¹H and ¹³C NMR, the

emergence of the aliphatic C-O stretch in IR, and the characteristic fragmentation pattern in MS

—form a robust, self-validating web of evidence. This guide provides the foundational

knowledge and practical protocols necessary for any scientist working with this important chiral

building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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